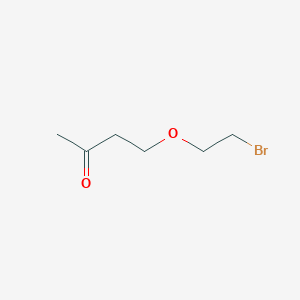

4-(2-Bromoethoxy)butan-2-one

描述

4-(2-Bromoethoxy)butan-2-one is a brominated ketone derivative characterized by a butan-2-one backbone substituted with a 2-bromoethoxy group. This compound is structurally notable for its ether-linked bromine atom, which imparts unique reactivity and physicochemical properties.

属性

IUPAC Name |

4-(2-bromoethoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMONSBBJNWQXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Bromoethoxy)butan-2-one involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For 4-(2-Bromoethoxy)butan-2-one, the synthesis can be achieved by reacting 2-bromoethanol with 4-butanone in the presence of a strong base such as sodium hydride or potassium hydride .

Industrial Production Methods

Industrial production of 4-(2-Bromoethoxy)butan-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

化学反应分析

Types of Reactions

4-(2-Bromoethoxy)butan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles.

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of ethers or other substituted products.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

科学研究应用

4-(2-Bromoethoxy)butan-2-one is utilized in various scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Bromoethoxy)butan-2-one involves its reactivity as a brominated ether and ketone. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

相似化合物的比较

The following analysis compares 4-(2-Bromoethoxy)butan-2-one with structurally related butan-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

| Compound Name | Substituent(s) | Key Functional Features | Reference |

|---|---|---|---|

| 4-(2-Bromoethoxy)butan-2-one | 2-Bromoethoxy | Bromine (electrophilic), ether linkage | N/A |

| 4-(4-Hydroxyphenyl)butan-2-one | 4-Hydroxyphenyl | Phenolic hydroxyl (H-bond donor) | [2, 4, 5] |

| 4-(3-Nitrophenyl)butan-2-one | 3-Nitrophenyl | Nitro (electron-withdrawing) | [1] |

| 4-(Phenylsulfanyl)butan-2-one | Phenylsulfanyl | Thioether (polarizable sulfur) | [3] |

| 4-(4-Methacryloyloxyphenyl)butan-2-one | Methacryloyloxy phenyl | Polymerizable vinyl group | [8] |

| 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one | 3-Ethoxy-4-hydroxyphenyl | Mixed alkoxy/hydroxyl substituents | [6] |

Key Observations :

- Electrophilicity : The bromoethoxy group in 4-(2-Bromoethoxy)butan-2-one enhances electrophilicity compared to hydroxyl or methoxy analogs, making it reactive in nucleophilic substitutions .

- Hydrogen Bonding: Phenolic derivatives (e.g., 4-(4-Hydroxyphenyl)butan-2-one) exhibit stronger intermolecular interactions than bromoethoxy or nitro-substituted analogs, affecting solubility and melting points .

- Polymerization Potential: Methacryloyloxy-substituted derivatives (e.g., 4-(4-Methacryloyloxyphenyl)butan-2-one) form polymers with high glass transition temperatures (Tg: 70–83°C), whereas bromoethoxy derivatives may lack such functionality unless modified .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Reference |

|---|---|---|---|---|

| 4-(2-Bromoethoxy)butan-2-one | ~195.06 (estimated) | Not reported | Likely polar organic solvents | N/A |

| 4-(4-Hydroxyphenyl)butan-2-one | 164.20 | 44–46 (solid) | Soluble in ethanol, DMSO | [2, 4] |

| 4-(2-Nitrophenyl)butan-2-one | 193.20 | Not reported | Soluble in ethyl acetate/hexane | [7] |

| 4-(3,4-Dimethoxyphenyl)butan-2-one | 222.30 | Not reported | Soluble in diethyl carbonate | [14] |

Key Observations :

- Polarity : Bromoethoxy and nitro-substituted derivatives are expected to exhibit moderate polarity, favoring solubility in ethers or chlorinated solvents, whereas hydroxylated analogs prefer polar aprotic solvents .

- Thermal Stability : Methacryloyloxy-substituted derivatives demonstrate stability during polymerization (Tg up to 83°C), while bromoethoxy analogs may decompose under similar conditions due to bromide elimination .

Key Observations :

- Fragrance and Cosmetics: Hydroxyphenyl derivatives like 4-(4-Hydroxyphenyl)butan-2-one are widely used in perfumes and regulated for safety (IFRA standards) .

- Biological Activity : Sulfanyl and hydroxyl derivatives show cytotoxicity or enzyme inhibition, whereas bromoethoxy compounds may act as alkylating agents, requiring careful handling .

- Antimicrobial Use : Ethoxy-hydroxyphenyl derivatives exhibit synergy with ammonium compounds, suggesting bromoethoxy analogs could be explored for similar synergies .

Key Observations :

生物活性

4-(2-Bromoethoxy)butan-2-one is an organic compound with the molecular formula CHBrO. It features a bromoethoxy group attached to a butanone backbone, which gives it unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

4-(2-Bromoethoxy)butan-2-one is classified as a brominated ether and ketone. Its structure allows for diverse chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. The presence of the bromine atom enhances its reactivity compared to other halogenated analogs, making it a valuable intermediate in organic synthesis.

The biological activity of 4-(2-Bromoethoxy)butan-2-one can be attributed to its ability to undergo various chemical transformations:

- Nucleophilic Substitution (SN2) : The bromine atom can be substituted by nucleophiles, facilitating the formation of new compounds.

- Oxidation : The ketone group can be oxidized to yield carboxylic acids.

- Reduction : The ketone can also be reduced to form secondary alcohols.

These reactions enable the compound to interact with different molecular targets, potentially modulating biological pathways.

Biological Activity

Research on the biological activity of 4-(2-Bromoethoxy)butan-2-one is still emerging. Preliminary studies suggest that it may serve as a probe in biological processes or as a ligand in receptor binding studies. Its potential therapeutic effects are being explored, particularly in the context of drug development.

Case Studies

- Antimicrobial Activity : A study investigated the activity of various halogenated compounds against different microbial strains. While specific data on 4-(2-Bromoethoxy)butan-2-one was limited, similar compounds demonstrated significant antimicrobial properties, suggesting potential efficacy for this compound as well.

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of halogenated compounds on cancer cell lines. Although direct studies on 4-(2-Bromoethoxy)butan-2-one are scarce, related compounds have shown promising results in inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(2-Bromoethoxy)butan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Halogen Type | Reactivity | Notable Biological Activity |

|---|---|---|---|

| 4-(2-Bromoethoxy)butan-2-one | Bromine | High | Potential antimicrobial |

| 4-(2-Chloroethoxy)butan-2-one | Chlorine | Moderate | Limited studies |

| 4-(2-Iodoethoxy)butan-2-one | Iodine | High | Antimicrobial properties noted |

| 4-(2-Fluoroethoxy)butan-2-one | Fluorine | Low | Minimal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。